(R)-4,4-Difluoropyrrolidine-2-carboxamide
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Overview
Description
®-4,4-Difluoropyrrolidine-2-carboxamide is a fluorinated pyrrolidine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms in the pyrrolidine ring enhances its metabolic stability and bioavailability, making it a valuable scaffold in the design of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Difluoropyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.
Fluorination: Introduction of fluorine atoms at the 4,4-positions of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amidation: The carboxylic acid group is converted to the carboxamide using reagents like ammonia or primary amines under appropriate conditions.
Industrial Production Methods: Industrial production of ®-4,4-Difluoropyrrolidine-2-carboxamide may involve large-scale fluorination and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or alcohols.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-4,4-Difluoropyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Fluoropyrrolidine-2-carboxamide
- 4,4-Difluoropyrrolidine-2-carboxylic acid
- 4,4-Difluoropyrrolidine-2-carboxylate esters
Comparison: ®-4,4-Difluoropyrrolidine-2-carboxamide is unique due to the presence of two fluorine atoms at the 4,4-positions, which significantly enhances its metabolic stability and bioavailability compared to its non-fluorinated or mono-fluorinated counterparts. This makes it a more potent and selective compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C5H8F2N2O |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R)-4,4-difluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3(4(8)10)9-2-5/h3,9H,1-2H2,(H2,8,10)/t3-/m1/s1 |
InChI Key |
MVEDZPQIZLYLLT-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)C(=O)N |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N |
Origin of Product |
United States |
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